molecular formula C18H18ClN3O2S2 B1621769 Metibride CAS No. 77989-60-7

Metibride

Cat. No.: B1621769
CAS No.: 77989-60-7
M. Wt: 407.9 g/mol
InChI Key: NRWBCTIORMNETF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of METIBRIDE is generally carried out through custom synthesis due to its specialized nature. The process involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is then purified and tested for quality before being made available for research purposes .

Chemical Reactions Analysis

Types of Reactions: METIBRIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazoline compounds .

Scientific Research Applications

METIBRIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METIBRIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .

Comparison with Similar Compounds

METIBRIDE is unique due to its specific chemical structure and reactivity. Similar compounds include:

  • 2-Chloro-N,N-dimethyl-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzenesulfonamide
  • N,N-Dimethyl-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzenesulfonamide
  • 2-Chloro-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzenesulfonamide

These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

77989-60-7

Molecular Formula

C18H18ClN3O2S2

Molecular Weight

407.9 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-5-(3-methyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C18H18ClN3O2S2/c1-21(2)26(23,24)17-11-13(9-10-15(17)19)16-12-25-18(22(16)3)20-14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

NRWBCTIORMNETF-UHFFFAOYSA-N

SMILES

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C

Canonical SMILES

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.52 g (0.02 mole) of 4-(4-chloro-3-dimethylsulfamoylphenyl)-3-methyl-2-phenyliminothiazolidin-4-ol in 100 ml of glacial acetic acid are heated at the boil for 3 hours, the solvent is distilled off and the residue is made to crystallize using water. Melting point 180° C.
Name
4-(4-chloro-3-dimethylsulfamoylphenyl)-3-methyl-2-phenyliminothiazolidin-4-ol
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.8 g (0.01 mole) of 4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-phenylimino-4-thiazoline hydrobromide are added in portions to a mixture of 5 ml (about 0.05 mole) of 40% strength aqueous dimethylamine solution and 50 ml of methanol (or ethanol), with external cooling and stirring, at a rate such that the temperature as far as possible does not rise above 35° C. The reaction mixture is stirred for 14 hours at room temperature, the solvent is distilled off under a waterpump vacuum and the residue is crystallized under 50 ml of water, stirring with a magnetic stirrer. Colorless crystals; melting point 178°-181° C.
Name
4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-phenylimino-4-thiazoline hydrobromide
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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